molecular formula C16H15NO3 B555255 4-Benzoyl-D-phenylalanine CAS No. 201466-03-7

4-Benzoyl-D-phenylalanine

Cat. No. B555255
CAS RN: 201466-03-7
M. Wt: 269.29 g/mol
InChI Key: TVIDEEHSOPHZBR-CQSZACIVSA-N
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Description

4-Benzoyl-D-phenylalanine is a photoreactive amino acid . It can easily be incorporated into a peptide by solid-phase synthesis and finds application as a photolabel . It is an important raw material as well as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of 4-Benzoyl-D-phenylalanine involves several steps. For instance, a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) and its Fmoc-protected version were synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield . The amino acid contains both a photoreactive benzophenone and a clickable terminal alkyne .


Molecular Structure Analysis

The molecular formula of 4-Benzoyl-D-phenylalanine is C16H15NO3 . Its average mass is 269.295 Da and its monoisotopic mass is 269.105194 Da .


Chemical Reactions Analysis

The chemical reactions involving 4-Benzoyl-D-phenylalanine are complex and involve multiple steps. For example, the Friedel-Crafts benzoylation of L-phenylalanine with benzoyl chloride in trifluoromethanesulfonic acid (TfOH) has been reported .


Physical And Chemical Properties Analysis

4-Benzoyl-D-phenylalanine has a density of 1.2±0.1 g/cm^3 . Its boiling point is 467.6±40.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 76.9±3.0 kJ/mol . The flash point is 236.6±27.3 °C . The index of refraction is 1.616 .

Scientific Research Applications

D-4-Benzoylphenylalanine: Scientific Research Applications

Safety and Hazards

When handling 4-Benzoyl-D-phenylalanine, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Ingestion and inhalation should also be avoided .

Future Directions

The future directions of 4-Benzoyl-D-phenylalanine research could involve its use in peptide photoaffinity labeling . The efficiency of Abpa was demonstrated by photoaffinity labeling experiments using photoactivatable probes of α-conotoxin MI . This opens up possibilities for future research in this area.

Mechanism of Action

Target of Action

D-4-Benzoylphenylalanine, also known as 4-Benzoyl-D-phenylalanine or ®-2-Amino-3-(4-benzoylphenyl)propanoic acid, is a complex compound with multiple potential targets. It has been suggested that it may interact with tyrosine-protein phosphatase non-receptor type 1 and tyrosine–trna ligase, cytoplasmic . These proteins play crucial roles in various cellular processes, including protein synthesis and signal transduction .

Mode of Action

It is known to be involved in photo-affinity labeling (pal), a technique used to study protein-protein interactions . Upon photoirradiation, a photoactivatable group in the compound generates highly reactive species that react with adjacent molecules, resulting in direct covalent modification . This allows the compound to interact with its targets and induce changes in their function .

Biochemical Pathways

Given its potential targets, it may influence pathways related to protein synthesis and signal transduction

Pharmacokinetics

As a large molecule, it is expected to have different pharmacokinetic characteristics compared to small molecule drugs

Result of Action

Its involvement in pal suggests that it may influence protein-protein interactions, potentially affecting various cellular processes

Action Environment

The action, efficacy, and stability of D-4-Benzoylphenylalanine may be influenced by various environmental factors. For instance, the efficiency of PAL is dependent on the presence of light, specifically UV light . Other factors, such as temperature and pH, may also affect the stability and activity of the compound .

properties

IUPAC Name

(2R)-2-amino-3-(4-benzoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIDEEHSOPHZBR-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427219
Record name D-4-Benzoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoyl-D-phenylalanine

CAS RN

201466-03-7
Record name p-Benzoyl-D-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201466037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-4-Benzoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-BENZOYL-D-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VDB265UYR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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